Cas no 70060-12-7 (5-fluorobenzothiophene)

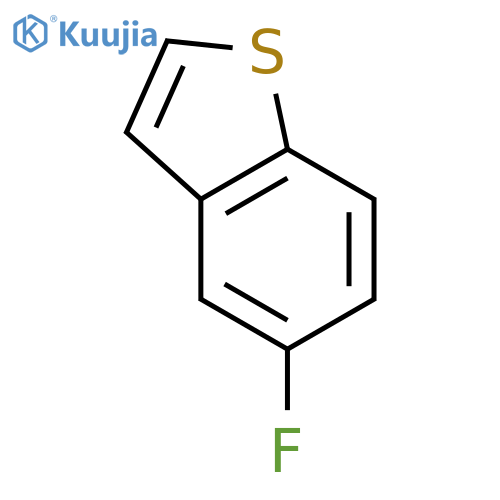

5-fluorobenzothiophene structure

商品名:5-fluorobenzothiophene

5-fluorobenzothiophene 化学的及び物理的性質

名前と識別子

-

- 5-Fluorobenzo[b]thiophene

- 5-fluoro-1-benzothiophene

- 5-Fluoro-benzo[b]thiophene

- 5-fluorobenzothiophene

- SB38381

- 5-fiuorobenzo[b]thiophene

- 70060-12-7

- MFCD11110411

- FT-0702688

- CS-0208949

- EN300-100320

- VKBPSLNJNKFVAC-UHFFFAOYSA-N

- SCHEMBL152622

- P15215

- AKOS006229343

- DTXSID50473427

- A866690

- DB-025115

-

- MDL: MFCD11110411

- インチ: InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H

- InChIKey: VKBPSLNJNKFVAC-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C2C=CSC2=C1)F

計算された属性

- せいみつぶんしりょう: 152.01000

- どういたいしつりょう: 152.00959950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

- 密度みつど: 1.298±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 59-61 ºC (2 Torr)

- フラッシュポイント: 90.6±19.8 ºC,

- ようかいど: 極微溶性(0.23 g/l)(25ºC)、

- PSA: 28.24000

- LogP: 3.04040

5-fluorobenzothiophene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-fluorobenzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B435060-50mg |

5-Fluorobenzo[b]thiophene |

70060-12-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-100320-1.0g |

5-fluoro-1-benzothiophene |

70060-12-7 | 95% | 1g |

$198.0 | 2023-06-10 | |

| eNovation Chemicals LLC | Y1009197-250mg |

5-Fluoro-benzo[b]thiophene |

70060-12-7 | 95% | 250mg |

$190 | 2024-07-28 | |

| Enamine | EN300-100320-0.05g |

5-fluoro-1-benzothiophene |

70060-12-7 | 95% | 0.05g |

$46.0 | 2023-10-28 | |

| eNovation Chemicals LLC | Y0977015-5g |

5-fiuorobenzo[b]thiophene |

70060-12-7 | 95% | 5g |

$720 | 2024-08-03 | |

| Alichem | A169003787-10g |

5-Fluorobenzo[b]thiophene |

70060-12-7 | 95% | 10g |

$1393.60 | 2023-09-01 | |

| TRC | B435060-500mg |

5-Fluorobenzo[b]thiophene |

70060-12-7 | 500mg |

$ 230.00 | 2023-04-18 | ||

| Chemenu | CM159942-5g |

5-Fluorobenzo[b]thiophene |

70060-12-7 | 95% | 5g |

$541 | 2021-06-17 | |

| TRC | B435060-1g |

5-Fluorobenzo[b]thiophene |

70060-12-7 | 1g |

$ 402.00 | 2023-04-18 | ||

| Alichem | A169003787-5g |

5-Fluorobenzo[b]thiophene |

70060-12-7 | 95% | 5g |

$737.00 | 2023-09-01 |

5-fluorobenzothiophene 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

70060-12-7 (5-fluorobenzothiophene) 関連製品

- 177586-38-8(Dibenzothiophene,2-fluoro-)

- 310466-38-7(4-fluorobenzothiophene)

- 205055-10-3(6-Fluorobenzobthiophene)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70060-12-7)5-fluorobenzothiophene

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/725.0